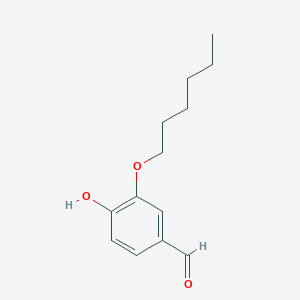

3-(Hexyloxy)-4-hydroxybenzaldehyde

Description

3-(Hexyloxy)-4-hydroxybenzaldehyde is an aromatic aldehyde characterized by a hydroxy group at the para position and a hexyloxy substituent at the meta position of the benzaldehyde core. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. This compound is synthesized via alkylation reactions, where a hexyl chain is introduced to a hydroxybenzaldehyde precursor under basic conditions, often using cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) .

The hexyloxy group enhances lipophilicity, making it suitable for applications in organic synthesis, pharmaceutical intermediates, and materials science. For instance, derivatives of this compound have been explored for anti-inflammatory properties, as seen in coral-derived fungal metabolites .

Properties

CAS No. |

650606-31-8 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-hexoxy-4-hydroxybenzaldehyde |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3 |

InChI Key |

HZAKEKDTQXXGJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C=CC(=C1)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)-4-hydroxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(Hexyloxy)-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 3-(Hexyloxy)-4-hydroxybenzoic acid.

Reduction: 3-(Hexyloxy)-4-hydroxybenzyl alcohol.

Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

Chemistry: 3-(Hexyloxy)-4-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of liquid crystals and other functional materials .

Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals .

Medicine: There is ongoing research into the potential therapeutic applications of derivatives of this compound, particularly in the development of anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes and fragrances .

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)-4-hydroxybenzaldehyde is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the hexyloxy group provides hydrophobic interactions that can influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

4-(Benzyloxy)-3-hydroxybenzaldehyde

- Structure : Benzyloxy (C₆H₅CH₂O-) at meta, hydroxy at para.

- Molecular Weight : 228.25 g/mol .

- Synthesis: Alkylation of 3-hydroxy-4-methoxybenzaldehyde with benzyl chloride in ethanol .

- Applications: Intermediate in curcuminoid synthesis .

- Key Difference: Benzyloxy group introduces aromaticity, reducing solubility in non-polar solvents compared to the hexyloxy chain .

4-(Phenethoxy)-3-hydroxybenzaldehyde

- Structure : Phenethoxy (C₆H₅CH₂CH₂O-) at meta.

- Synthesis : Uses (2-bromoethyl)benzene with Cs₂CO₃ in DMF .

- Applications : Less studied for biological activity but used in polymer chemistry.

- Key Difference : The phenethoxy group balances lipophilicity and steric hindrance, affecting reaction kinetics in further derivatization .

Substituent Position and Functional Group Variations

4-Hydroxybenzaldehyde

- Structure : Single hydroxy group at para.

- Molecular Weight : 122.12 g/mol .

- Applications : Precursor for vanillin synthesis , cosmetic ingredients , and Schiff base ligands .

- Key Difference : Lack of alkoxy groups reduces stability under acidic conditions but increases reactivity in nucleophilic additions .

3-Ethoxy-4-hydroxybenzaldehyde

- Structure : Ethoxy (C₂H₅O-) at meta.

- Synthesis : Reductive amination or iodination .

- Applications : Radiolabeled drug delivery systems (e.g., thermosensitive liposomes) .

- Key Difference : Shorter ethoxy chain decreases hydrophobicity, favoring aqueous solubility .

Halogenated and Fluorinated Derivatives

4-Difluoromethoxy-3-hydroxybenzaldehyde

- Structure : Difluoromethoxy (CF₂O-) at meta.

- Applications : Used in medicinal chemistry for metabolic stability .

- Key Difference : Fluorine atoms enhance electronegativity, improving binding affinity in enzyme inhibition studies .

Data Tables

Table 1. Physicochemical Properties

Biological Activity

3-(Hexyloxy)-4-hydroxybenzaldehyde is an organic compound with significant biological activity, primarily due to its interaction with various cellular processes and enzymes. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a hexyloxy group at the meta position and a hydroxy group at the para position of a benzaldehyde structure. Its molecular formula is . The synthesis typically involves the reaction of 3-hydroxybenzaldehyde with 1-bromohexane in the presence of potassium carbonate and N,N-dimethylformamide (DMF) under an inert atmosphere at approximately 80°C for two hours. The product is purified through column chromatography using a hexane-ethyl acetate mixture as the eluent.

Enzymatic Interactions

Research indicates that this compound interacts significantly with various enzymes, particularly those involved in redox reactions like superoxide dismutases and glutathione reductase. These interactions are crucial for maintaining cellular redox homeostasis, which is vital for cellular signaling pathways and metabolism. Disruption of these systems can lead to oxidative stress, which has implications for various diseases.

Antifungal Properties

The compound has demonstrated antifungal activity by targeting antioxidative components within fungal cells. This suggests a potential application in treating fungal infections, particularly in strains resistant to conventional antifungal agents.

Case Studies and Research Findings

- Antioxidative Effects : A study highlighted that compounds similar to this compound exhibit antioxidative properties that can protect cells from oxidative damage. The modulation of oxidative stress markers was observed, indicating its potential role in therapeutic applications against oxidative stress-related diseases.

- Antimicrobial Activity : Another investigation focused on the antimicrobial effects of related compounds, revealing that structural variations significantly impact their bioactivity. The study compared the effectiveness of this compound with other alkoxy-substituted benzaldehydes, noting its superior activity against certain pathogens .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxybenzaldehyde | Hydroxyl group at para position | Common precursor for various derivatives |

| 4-Hexyloxy-3-methoxybenzaldehyde | Methoxy group at meta position | Exhibits different solubility and reactivity |

| 3-Ethoxy-4-hydroxybenzaldehyde | Ethoxy group instead of hexyloxy | Potentially different biological activities |

| Benzaldehyde | No alkyl substituents | Simpler structure, widely studied for its reactivity |

This table illustrates how variations in functional groups affect the biological activity of these compounds, making each unique despite their structural similarities.

Q & A

Q. What are the standard synthetic routes for 3-(Hexyloxy)-4-hydroxybenzaldehyde, and how can yield optimization be achieved?

Methodological Answer: The synthesis of this compound typically involves alkoxylation of 4-hydroxybenzaldehyde derivatives. A common approach is the Williamson ether synthesis, where 4-hydroxybenzaldehyde reacts with 1-bromohexane in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF or acetone. Yield optimization requires careful control of stoichiometry (molar ratio of 1:1.2 for aldehyde:alkyl halide), reaction time (12–24 hours), and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product . Alternative routes include phase-transfer catalysis or microwave-assisted synthesis to reduce reaction time .

Q. How can researchers ensure purity and structural fidelity during purification?

Methodological Answer: Purity assessment requires a combination of chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with UV detection at 280 nm; mobile phase of acetonitrile/water (70:30 v/v) to resolve impurities .

- TLC : Monitor reactions using silica plates with ethyl acetate/hexane (3:7) and visualize under UV or iodine vapor.

- Recrystallization : Optimize solvent polarity (e.g., ethanol for high solubility at elevated temperatures, low solubility at 4°C) to remove unreacted starting materials .

Structural confirmation via ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.0 ppm, hexyloxy protons at δ 3.9–4.1 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) is mandatory .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Solubility : Determine in water (low solubility, ~8.45 mg/mL at 25°C) and organic solvents (e.g., ethanol, DMSO) using gravimetric analysis or UV-Vis spectrophotometry .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C) .

- pKa Measurement : Use potentiometric titration in aqueous-organic mixtures to determine acidity (predicted pKa ~8.5 for the phenolic -OH) .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?

Methodological Answer: The choice of catalyst significantly impacts reaction pathways:

- Base-Catalyzed Alkoxylation : K₂CO₃ promotes nucleophilic substitution via deprotonation of the phenolic -OH, favoring ether formation. Competing side reactions (e.g., over-alkylation) are minimized by controlled reagent addition .

- Acid Catalysis : Rarely used due to aldehyde group sensitivity, but HCl gas in anhydrous conditions can stabilize intermediates in modified Reimer-Tiemann reactions .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) in non-aqueous media enable regioselective alkoxylation, though yields are lower (30–50%) compared to traditional methods .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Bioactivity discrepancies often arise from variations in assay conditions or impurity profiles:

- Standardize Assays : Use validated protocols (e.g., OECD guidelines for antimicrobial testing) with controls like vanillin or 4-hydroxybenzaldehyde .

- Impurity Profiling : Quantify by-products (e.g., residual 1-bromohexane) via GC-MS and correlate their presence with cytotoxicity .

- Structure-Activity Studies : Compare analogues (e.g., 3-methoxy vs. 3-hexyloxy derivatives) to isolate the impact of alkoxy chain length on bioactivity .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon) and reaction barriers for nucleophilic attacks .

- MD Simulations : Model solvation effects in ethanol/water mixtures to understand aggregation behavior during crystallization .

- QSAR Models : Train on datasets of substituted benzaldehydes to correlate logP values (predicted ~3.5 for this compound) with membrane permeability .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Oxidative Stability : Store under inert gas (N₂/Ar) in amber glass vials at –20°C to prevent aldehyde oxidation. Add antioxidants (e.g., BHT at 0.01% w/w) for solutions .

- Hydrolytic Resistance : Avoid aqueous buffers at pH >8, which accelerate ether bond cleavage. Lyophilization enhances stability for solid-state storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.